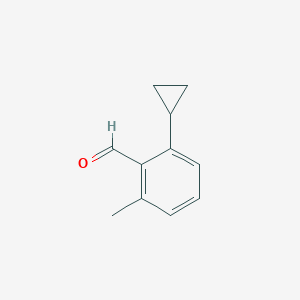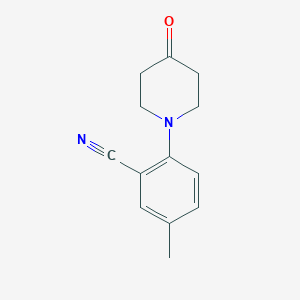
1-Acetyl-Melatonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-Melatonin typically involves the acetylation of serotonin. The process begins with the conversion of serotonin to N-acetylserotonin through the action of the enzyme aralkylamine N-acetyltransferase. This intermediate is then methylated by acetylserotonin O-methyltransferase to produce melatonin .
Industrial Production Methods
Industrial production of melatonin often involves chemical synthesis starting from tryptophan, which is converted to serotonin and then to melatonin through the aforementioned enzymatic reactions. The process is optimized for large-scale production to meet the demand for melatonin supplements and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-Melatonin undergoes various chemical reactions, including:
Oxidation: Melatonin can be oxidized to form N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and other metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Melatonin can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: AFMK and other oxidative metabolites.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-Melatonin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indole chemistry and its derivatives.
Biology: Investigated for its role in regulating circadian rhythms and its antioxidant properties.
Medicine: Widely used in the treatment of sleep disorders, including insomnia and circadian rhythm sleep disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Acetyl-Melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including sleep-wake cycles, mood regulation, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylserotonin: An intermediate in the synthesis of melatonin, shares similar biological functions but lacks the full spectrum of melatonin’s effects.
Serotonin: A precursor to melatonin, primarily involved in mood regulation and other neurotransmitter functions.
5-methoxytryptamine: A related compound with similar structural features but different biological activities.
Uniqueness
1-Acetyl-Melatonin is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its wide range of biological effects make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
FKVNLRYFXSFTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8272056.png)









![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)

